

Radulone A (CAS No. 221374-79-4): A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Radulone A, a sesquiterpene fungal metabolite, has demonstrated a wide spectrum of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive technical overview of **Radulone A**, including its chemical and physical properties, and a detailed summary of its reported biological effects. This guide collates quantitative data from various bioassays, outlines general experimental protocols for assessing its activity, and proposes putative signaling pathways involved in its mechanism of action based on current knowledge of the sesquiterpene class of compounds.

Introduction

Radulone A (CAS Number: 221374-79-4) is a natural product belonging to the protoilludane class of sesquiterpenes.[1] Originally isolated from the fungus Radulodon confluens, and also found in the wood-decomposing fungus Granulobasidium vellereum, it has attracted scientific attention due to its diverse pharmacological potential.[1][2] This technical guide aims to consolidate the available scientific data on **Radulone A** to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties



Radulone A is characterized by a complex tricyclic carbon skeleton. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	221374-79-4	[1][3]
Molecular Formula	C15H18O3	[1][3]
Molecular Weight	246.30 g/mol	[2][3]
Formal Name	(3S,8aS,8bS,9S)-2,3,8,8a- tetrahydro-9-hydroxy-3,6,8a- trimethyl-3,8b-methano-8bH- cyclobuta[4][5]benzo[1,2- b]pyran-5(7H)-one	[1]
Appearance	Solid	[1]
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, Methanol	[1]
Source	Microbial	[1]

Biological Activities

Radulone A has been reported to exhibit antibacterial, antifungal, antiplatelet, and cytotoxic activities. The following sections and tables summarize the quantitative data associated with these biological effects.

Antibacterial Activity

Radulone A has shown inhibitory effects against a panel of eight bacterial strains.[1]



Bacterial Strain	Minimum Inhibitory Concentration (MIC) (μM)
Strain 1	41-406
Strain 2	41-406
Strain 3	41-406
Strain 4	41-406
Strain 5	41-406
Strain 6	41-406
Strain 7	41-406
Strain 8	41-406

Antifungal Activity

The compound has been shown to inhibit the spore germination of several fungal species.[2][4]

Fungal Species	Inhibitory Concentration (μM)
Phlebiopsis gigantea	10
Coniophora puteana	500
Heterobasidion occidentale	100

Antiplatelet Activity

Radulone A demonstrates potent inhibition of human platelet aggregation induced by various agonists.[1]



Inducing Agent	IC ₅₀ (μΜ)
ADP	2
Collagen	28
Arachidonic Acid	53
Phorbol 12-myristate 13-acetate (PMA)	38

Cytotoxic Activity

Significant cytotoxicity has been observed against several cancer cell lines and a fibroblast cell line.[1]

Cell Line	Cell Type	IC50 (μM)
L1210	Skin Lymphocytic Leukemia	1
HL-60	Promyeloblast Leukemia	2
HeLa	Cervical Cancer	20
COS-7	Kidney Fibroblasts	16

Experimental Protocols

This section provides an overview of the general methodologies employed to assess the biological activities of **Radulone A**. These protocols are based on standard laboratory practices and the types of assays mentioned in the available literature.

Antibacterial Susceptibility Testing (Broth Microdilution)

- Inoculum Preparation: Bacterial strains are cultured in appropriate broth medium to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
- Compound Dilution: Radulone A is serially diluted in a 96-well microtiter plate using a suitable broth medium.



- Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.
- Incubation: The plate is incubated at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **Radulone A** that visibly inhibits bacterial growth.

Antifungal Spore Germination Assay

- Spore Collection: Fungal spores are harvested from mature cultures grown on a suitable agar medium.
- Spore Suspension: The collected spores are suspended in a germination medium to a defined concentration.
- Treatment: The spore suspension is treated with various concentrations of **Radulone A**.
- Incubation: The treated spores are incubated under conditions that promote germination (e.g., specific temperature and humidity).
- Assessment of Germination: Spore germination is assessed microscopically at specific time points by counting the number of germinated versus non-germinated spores. The inhibitory concentration is then calculated.

Platelet Aggregation Assay (Light Transmission Aggregometry)

- Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant. The blood is then centrifuged at a low speed to obtain PRP.
- Assay Setup: The PRP is placed in an aggregometer cuvette and warmed to 37°C.
- Treatment and Induction: **Radulone A** or a vehicle control is added to the PRP, followed by the addition of a platelet aggregation-inducing agent (e.g., ADP, collagen).



- Measurement: Platelet aggregation is measured as an increase in light transmission through the PRP suspension over time.
- IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve of **Radulone A**'s inhibition of platelet aggregation.

Cytotoxicity Assay (MTT Assay)

- Cell Seeding: The selected cancer or fibroblast cell lines are seeded into 96-well plates at a
 predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of Radulone A and incubated for a specified period (e.g., 48-72 hours).
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.
- Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The IC₅₀ value is determined from the dose-response curve of cell viability versus **Radulone A** concentration.

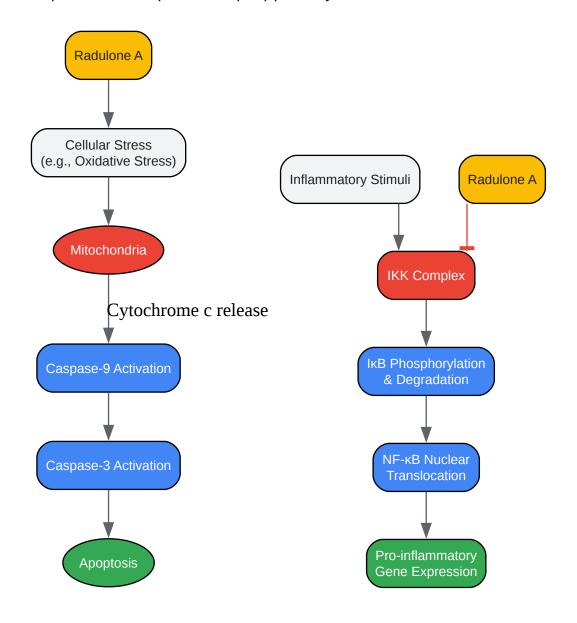
Putative Signaling Pathways and Mechanism of Action

While specific experimental data on the signaling pathways directly modulated by **Radulone A** is not yet available, the known mechanisms of action for the broader class of sesquiterpenes provide a basis for proposing hypothetical pathways.

Cytotoxicity and Apoptosis



Many sesquiterpenes exert their cytotoxic effects by inducing apoptosis (programmed cell death). A plausible mechanism for **Radulone A** involves the induction of cellular stress, leading to the activation of apoptotic signaling cascades. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.



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